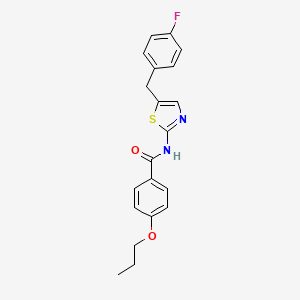

N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

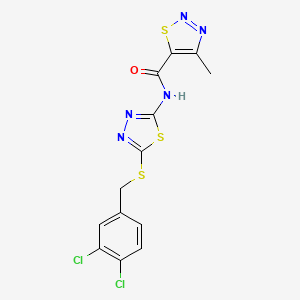

“N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide” is a chemical compound that likely contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The presence of a fluorobenzyl group and a propoxybenzamide group suggests that this compound may have unique properties that could be of interest in various fields, such as medicinal chemistry .

Molecular Structure Analysis

Based on similar compounds, this molecule likely has a complex structure with multiple functional groups . The thiazole ring, fluorobenzyl group, and propoxybenzamide group each contribute to the overall structure of the molecule .Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions . They can act as ligands in coordination chemistry, undergo various substitution reactions, and participate in the formation of larger ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Anticonvulsant Activity

N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide: has been investigated for its anticonvulsant potential. Researchers synthesized novel benzothiazole derivatives, including this compound, and evaluated their efficacy using several tests:

- Neurotoxicity : Both compounds (5i and 5j) showed lower neurotoxicity, resulting in a higher protective index (PI). Notably, compound 5j had a PI value of 9.30 in the scPTZ test, surpassing standard positive controls .

Drug Design and Discovery

Given the urgent need for safer antiepileptic drugs (AEDs), compounds like N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide are promising candidates. Their improved safety profiles could address the treatment gap for epilepsy patients worldwide .

Other Potential Applications

While anticonvulsant activity stands out, further investigations may reveal additional applications, such as anti-inflammatory, antifungal, antiviral, and anticancer properties. Researchers continue to explore the diverse biological effects of benzothiazole derivatives .

Mechanism of Action

Target of Action

The primary targets of N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of its primary targets would require further experimental studies.

Biochemical Pathways

The biochemical pathways affected by N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide are currently unknown . Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .

Result of Action

The molecular and cellular effects of N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide’s action are currently unknown The effects would depend on the compound’s targets and mode of action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S/c1-2-11-25-17-9-5-15(6-10-17)19(24)23-20-22-13-18(26-20)12-14-3-7-16(21)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIKTWDTFJTPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2747419.png)

![ethyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2747423.png)

![2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2747430.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)

![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)